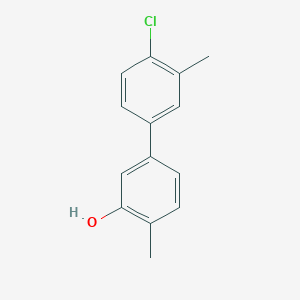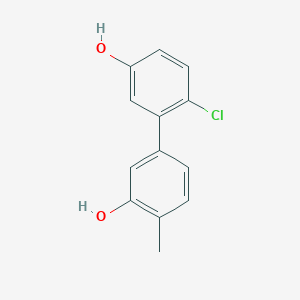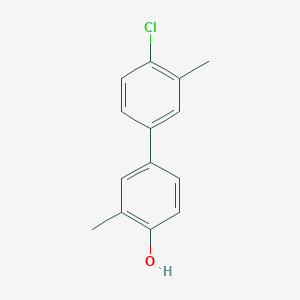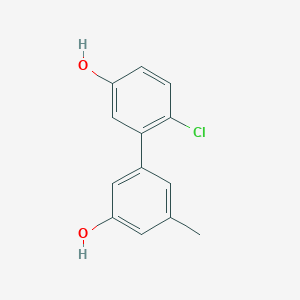
4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% (4-CFM) is a phenol compound that has been studied for its potential use in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 199.59 g/mol and a melting point of 128-131°C. 4-CFM is soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 4-CFM has been studied for its potential use in organic synthesis, as a catalyst, and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as polymers, pharmaceuticals, and dyes. It has also been used as an intermediate in the synthesis of other compounds. In addition, 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% has been studied for its potential use in organic synthesis, as a catalyst, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% to act as a catalyst in various chemical reactions, such as the synthesis of polymers, pharmaceuticals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% have not been extensively studied. However, it is believed that the compound does not pose any significant toxicity or other health risks. In addition, 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% has been found to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in various chemical reactions. The main limitation of using 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% in laboratory experiments is its potential to cause unwanted side reactions due to its Lewis acidity.
Zukünftige Richtungen
Future research on 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications. In addition, further studies should be conducted to determine the biochemical and physiological effects of the compound. Additionally, further research should be conducted to explore the potential advantages and limitations of using 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% in laboratory experiments. Finally, research should be conducted to explore the potential uses of 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% in the synthesis of other compounds.
Synthesemethoden
The synthesis of 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% is typically accomplished through a multi-step process. The first step involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 4-(3-Chloro-4-fluorophenyl)-2-methylphenol, 95% as the major product, along with minor amounts of other byproducts. The second step involves the purification of the product through recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(3-5-13(8)16)10-2-4-12(15)11(14)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCYNGIESZARAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683880 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-62-7 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[Benzo(b)thiophen-2-yl]-2-methylphenol, 95%](/img/structure/B6371752.png)

![5-[Benzo(b)thiophen-2-yl]-3-methylphenol, 95%](/img/structure/B6371765.png)

